![molecular formula C19H27N3O4S B1667632 4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid](/img/structure/B1667632.png)
4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid
Descripción general
Descripción
AS1907417 es un nuevo agonista de molécula pequeña del receptor acoplado a proteína G 119 (GPR119). Ha captado una atención significativa en la industria farmacéutica debido a su potencial como agente insulinotropo y conservador de las células β para el tratamiento de la diabetes tipo 2 . GPR119 se expresa en las células β pancreáticas y las células enteroendocrinas, y su activación conduce a una mayor secreción de insulina estimulada por la glucosa .
Métodos De Preparación
El compuesto se clasifica como una molécula orgánica sintética . Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. el enfoque general implica el uso de técnicas estándar de síntesis orgánica, incluida la sustitución nucleofílica, la ciclización y las transformaciones de grupos funcionales .
Análisis De Reacciones Químicas
AS1907417 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir ciertos grupos funcionales dentro de AS1907417 en sus formas reducidas correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes sustituyentes en la estructura central de AS1907417.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como los haluros de alquilo . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
AS1907417 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: AS1907417 sirve como una herramienta valiosa para estudiar las relaciones estructura-actividad de los agonistas de GPR119.
Medicina: AS1907417 ha mostrado prometedor como agente antihiperglucémico, controlando eficazmente los niveles de glucosa y preservando la función de las células β pancreáticas. Se está explorando como un posible tratamiento para la diabetes tipo 2.
Mecanismo De Acción
AS1907417 ejerce sus efectos activando GPR119, un receptor acoplado a proteína G. Tras la activación, GPR119 estimula la producción de monofosfato cíclico de adenosina (AMPc), que a su vez aumenta la secreción de insulina estimulada por la glucosa de las células β pancreáticas . Este mecanismo ayuda a mejorar el control glucémico y preservar la función de las células β. Los objetivos moleculares y las vías involucradas incluyen la vía de señalización de AMPc y la regulación de la expresión del gen de la insulina .
Comparación Con Compuestos Similares
AS1907417 es único entre los agonistas de GPR119 debido a sus potentes efectos insulinotropo y conservador de las células β. Compuestos similares incluyen:
PSN632408: Otro agonista de GPR119 con eficacia similar en la mejora de la secreción de insulina.
ZSY-04 y ZSY-06: Derivados de piridopirazinona que también activan GPR119 y promueven la secreción de insulina.
En comparación con estos compuestos, AS1907417 ha mostrado una eficacia superior en la preservación de la función de las células β y el control de los niveles de glucosa .
Actividad Biológica
The compound 4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid (CID 11567371) is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound belongs to a class of thieno-pyrimidines and has been investigated for various pharmacological properties, including anti-cancer and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 389.50 g/mol. The structure features a thieno-pyrimidine core linked to a piperidine moiety, which is significant for its interaction with biological targets.
Research indicates that this compound may exert its biological effects through the inhibition of specific protein kinases involved in cell signaling pathways. Particularly, it has been shown to inhibit AKT kinase , which plays a crucial role in cell proliferation and survival.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Growth inhibition |
A549 (Lung Cancer) | 15 | Induction of apoptosis |
HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Animal models have reported reduced levels of pro-inflammatory cytokines when treated with this compound, suggesting its potential utility in conditions characterized by inflammation.
Case Studies
- Study on Breast Cancer Cells : A study published in Cancer Research evaluated the effects of this compound on MCF-7 cells. Results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through caspase activation.
- Inflammation Model : In a murine model of arthritis, administration of the compound resulted in decreased swelling and pain scores compared to control groups. Histological analysis revealed reduced inflammatory cell infiltration in treated joints.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. It is metabolized primarily in the liver, with several metabolites identified that retain some biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[1-(2-cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Cyclization : Formation of the thienopyrimidine core via cyclization under acidic or basic conditions, analogous to pyrrolo[2,3-d]pyrimidine synthesis (e.g., using formamidine as a cyclizing agent) .
- Functionalization : Introduction of the cyclobutyl group via nucleophilic substitution or coupling reactions.
- Purification : Column chromatography or recrystallization, with purity validated using HPLC (e.g., mobile phase: methanol and sodium acetate/1-octanesulfonate buffer at pH 4.6) .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a methanol-buffer mobile phase (65:35) at pH 4.6 for assay validation .
- NMR/LC-MS : Confirm structural integrity via H/C NMR and high-resolution mass spectrometry.
- Purity Analysis : Certify reference materials using certified reference standards (e.g., United States Pharmacopeia protocols) .
Q. What safety protocols are critical during experimental handling?
- Methodological Answer :
- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact (H313/H315 codes) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
- Waste Disposal : Follow institutional guidelines for hazardous waste (P501/P502 codes) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory) to predict intermediates and transition states .
- AI-Driven Optimization : Integrate tools like COMSOL Multiphysics for virtual screening of solvents, temperatures, and catalysts to reduce trial-and-error experimentation .
- Feedback Loops : Combine computational predictions with experimental data to refine parameters (e.g., ICReDD’s hybrid approach) .
Q. How should researchers address contradictory solubility data in different solvent systems?
- Methodological Answer :
- Solvent Screening : Test solubility in buffered solutions (e.g., pH 4.6 sodium acetate buffer) and organic-aqueous mixtures (e.g., methanol-water) .
- Hansen Solubility Parameters : Use computational models to predict solubility based on polarity, hydrogen bonding, and dispersion forces .
- Experimental Validation : Compare predicted vs. empirical results to resolve discrepancies .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Reactor Design : Apply membrane separation technologies (RDF2050104) to optimize mass transfer in heterogeneous reactions .
- Process Control : Implement real-time monitoring via process analytical technology (PAT) to adjust parameters dynamically .
- Kinetic Modeling : Use rate equations to identify bottlenecks (e.g., slow chlorination steps) .
Q. How can stability studies under varying pH and temperature conditions be systematically designed?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to extreme conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC .
- pH-Dependent Studies : Use buffered solutions (pH 2–9) to assess hydrolytic stability, referencing pharmacopeial guidelines for assay validation .
Q. What computational tools are suitable for predicting the compound’s reactivity in novel reactions?
- Methodological Answer :
- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzyme active sites) using software like GROMACS .
- Reactivity Descriptors : Calculate Fukui indices or electrophilicity scores to predict sites for electrophilic/nucleophilic attacks .
Q. How can researchers resolve contradictions between theoretical and experimental data in reaction mechanisms?
- Methodological Answer :
- Mechanistic Re-evaluation : Use isotopic labeling (e.g., C tracing) to validate proposed pathways .
- Multivariate Analysis : Apply principal component analysis (PCA) to isolate variables causing discrepancies .
Q. What advanced techniques characterize the compound’s heterocyclic reactivity?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and ring conformations .
- Electrochemical Analysis : Use cyclic voltammetry to study redox behavior of the thienopyrimidine moiety .
Propiedades
Fórmula molecular |
C19H27N3O4S |
---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
4-[1-(2-cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid |
InChI |
InChI=1S/C19H27N3O4S/c23-17(24)6-1-3-13-7-9-22(10-8-13)19-15-11-27(25,26)12-16(15)20-18(21-19)14-4-2-5-14/h13-14H,1-12H2,(H,23,24) |
Clave InChI |
NFFANIJTECFGGM-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C2=NC3=C(CS(=O)(=O)C3)C(=N2)N4CCC(CC4)CCCC(=O)O |
SMILES canónico |
C1CC(C1)C2=NC3=C(CS(=O)(=O)C3)C(=N2)N4CCC(CC4)CCCC(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AS 1907417 AS-1907417 AS1907417 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.